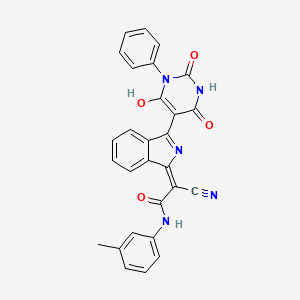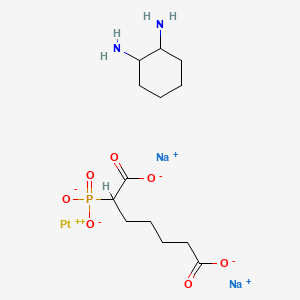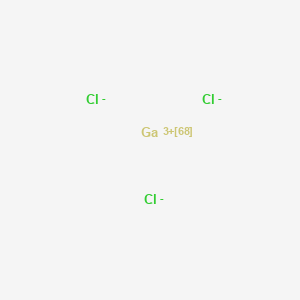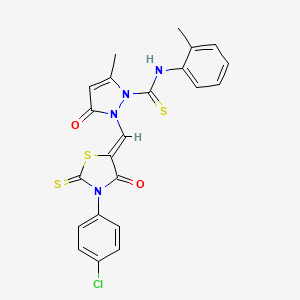
Methanone, (2-fluorophenyl)(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanone, (2-fluorophenyl)(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)- is an organic compound that belongs to the class of benzoxepines This compound is characterized by the presence of a fluorophenyl group and a tetrahydrobenzoxepin moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2-fluorophenyl)(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)- typically involves the reaction of 2-fluorobenzoyl chloride with 2,3,4,5-tetrahydro-1-benzoxepin-7-ol under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the methanone linkage. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
Methanone, (2-fluorophenyl)(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学研究应用
Methanone, (2-fluorophenyl)(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methanone, (2-fluorophenyl)(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)- involves its interaction with specific molecular targets. The fluorophenyl group may interact with enzymes or receptors, modulating their activity. The benzoxepin moiety can influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
相似化合物的比较
Similar Compounds
- (2-Fluorophenyl)[(1R)-1-(hydroxymethyl)-7-methoxy-2-methyl-1,2,3,9-tetrahydro-1′H-spiro[β-carboline-4,4′-piperidin]-1′-yl]methanone
- 2-[2-(2-Fluorophenyl)pyridin-4-yl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]quinoline
Uniqueness
Methanone, (2-fluorophenyl)(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)- is unique due to its specific combination of a fluorophenyl group and a tetrahydrobenzoxepin moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .
属性
CAS 编号 |
147394-49-8 |
|---|---|
分子式 |
C17H15FO2 |
分子量 |
270.30 g/mol |
IUPAC 名称 |
(2-fluorophenyl)-(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone |
InChI |
InChI=1S/C17H15FO2/c18-15-7-2-1-6-14(15)17(19)13-8-9-16-12(11-13)5-3-4-10-20-16/h1-2,6-9,11H,3-5,10H2 |
InChI 键 |
IFKAKKJPTCFAJB-UHFFFAOYSA-N |
规范 SMILES |
C1CCOC2=C(C1)C=C(C=C2)C(=O)C3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


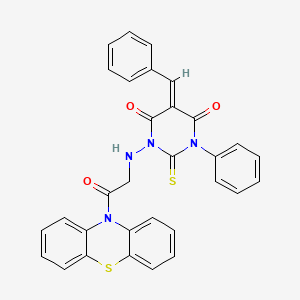

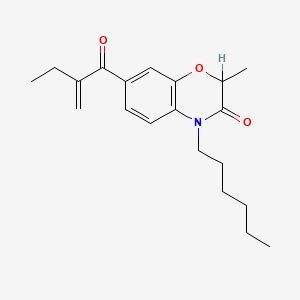
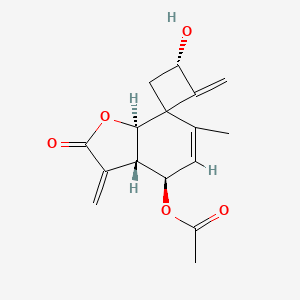
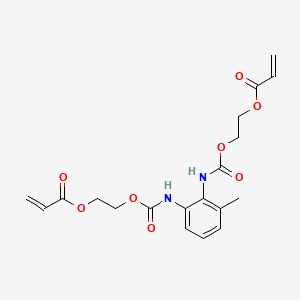

![(4Z)-4-[[(E)-(5,5-dihydroxy-2,3-dihydrooxepin-4-ylidene)methoxy]methylidene]-2,3-dihydrooxepine-5,5-diol](/img/structure/B12723174.png)


